N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a tosyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the imidazole derivative reacts with 3,4-dimethoxybenzyl chloride.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide: Lacks the tosyl group, which affects its reactivity and biological activity.
N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-methyl-2,3-dihydro-1H-imidazol-1-yl)acetamide: Contains a methyl group instead of a tosyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the tosyl group in N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide makes it unique compared to similar compounds. The tosyl group enhances its reactivity in substitution reactions and can influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-14-4-7-16(8-5-14)30(26,27)23-11-10-22(20(23)25)13-19(24)21-15-6-9-17(28-2)18(12-15)29-3/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHLIVXHHJUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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